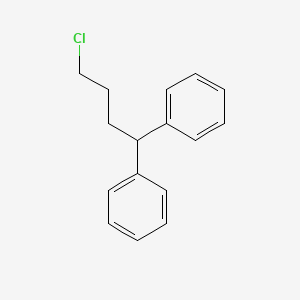

1,1'-(4-Chlorobutylidene)bisbenzene

Description

Properties

CAS No. |

3312-08-1 |

|---|---|

Molecular Formula |

C16H17Cl |

Molecular Weight |

244.76 g/mol |

IUPAC Name |

(4-chloro-1-phenylbutyl)benzene |

InChI |

InChI=1S/C16H17Cl/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 |

InChI Key |

JLNYNSOPLYOWFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1,1'-(4-chlorobutylidene)bisbenzene and related compounds:

Key Observations:

- Bridge and Substituent Variations : The target compound’s chlorobutylidene bridge and fluorine substituents distinguish it from analogs like Dilan and Prolan, which feature nitroalkylidene bridges and chlorine substituents . Methoxychlor olefin, by contrast, employs a dichloroethenylidene bridge with methoxy groups , altering its electronic properties and bioactivity .

- Halogenation Effects: Fluorine’s high electronegativity likely enhances the target compound’s stability and lipophilicity compared to non-fluorinated analogs like 2,3-dimethyl-2,3-diphenylbutane (a purely hydrocarbon-based structure) .

Physicochemical and Functional Differences

- Molecular Weight and Polarity: The target compound’s higher molecular weight (280.74 g/mol) compared to Prolan (297.14 g/mol) and 2,3-dimethyl-2,3-diphenylbutane (238.37 g/mol) reflects the influence of fluorine and chlorine atoms.

- Reactivity : Nitro groups in Dilan and Prolan may render them more reactive than the target compound, which lacks such functional groups. Methoxychlor olefin’s dichloroethenylidene bridge could confer susceptibility to degradation under UV light, unlike the chlorobutylidene bridge .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,1'-(4-Chlorobutylidene)bisbenzene, and how can reaction conditions be optimized?

The compound is synthesized via Friedel-Crafts alkylation, where aluminum chloride (AlCl₃) catalyzes the reaction between chlorobutane derivatives and aromatic substrates. For example, a similar compound, 1,1'-(dichloromethylene)bisbenzene, is synthesized by reacting benzene with carbon tetrachloride in the presence of AlCl₃ at 10–15°C . Key optimization parameters include:

- Catalyst loading : Excess AlCl₃ (≥1.5 equivalents) improves yield.

- Temperature control : Maintaining ≤15°C prevents side reactions like polyalkylation.

- Solvent selection : Anhydrous conditions (e.g., dichloromethane) enhance reactivity.

Post-synthesis, purification via vacuum distillation (e.g., boiling point 140°C at 399 Pa) is critical .

Q. What spectroscopic techniques are suitable for characterizing this compound, and how should data inconsistencies be resolved?

- NMR : ¹H/¹³C NMR confirms the chlorobutylidene bridge and aromatic substitution patterns. For example, aliphatic protons appear at δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.8–7.4 ppm .

- IR : C-Cl stretching vibrations near 550–650 cm⁻¹ and C-F (if fluorinated derivatives) at 1,100–1,250 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks at m/z 280–290 (C₁₆H₁₅ClF₂) .

Data contradictions may arise from impurities (e.g., unreacted starting materials) or isomerism. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard profile : Corrosive (GHS05), causing skin/eye burns (H314). Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis.

- Disposal : Neutralize with sodium bicarbonate before incineration, adhering to local regulations .

Q. How does the solubility profile of this compound influence solvent selection for reactions?

The compound is sparingly soluble in water but dissolves in chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic hydrocarbons (toluene). For polar reactions, use DMF or THF with catalytic phase-transfer agents .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during Friedel-Crafts synthesis, and how can selectivity be improved?

Competing pathways include over-alkylation (due to excess chlorobutane) and isomerization (e.g., para-to-ortho shifts). Strategies:

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to identify reactive sites. For example:

Q. What analytical challenges arise in quantifying degradation products of this compound under hydrolytic conditions?

Hydrolysis yields 4-fluorobenzaldehyde and chlorobutanol , which require:

- GC-MS : Headspace analysis for volatile byproducts.

- LC-UV/Vis : Quantify non-volatile derivatives (e.g., carboxylic acids) at 210–280 nm .

Interference mitigation : Use deuterated internal standards (e.g., D₅-4-fluorobenzaldehyde) to correct matrix effects.

Q. How can the compound serve as an intermediate in pharmaceutical synthesis (e.g., CNS agents)?

The chlorobutylidene bridge enables C–C bond formation in drugs like cinnarizine (anti-vertigo agent). Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.